(R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide
Brand Name: Vulcanchem
CAS No.: 960238-03-3
VCID: VC3952315
InChI: InChI=1S/C11H14BrNO2/c1-8(13-11(14)7-15-2)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14)
SMILES: CC(C1=CC=C(C=C1)Br)NC(=O)COC
Molecular Formula: C11H14BrNO2
Molecular Weight: 272.14 g/mol

(R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide

CAS No.: 960238-03-3

Cat. No.: VC3952315

Molecular Formula: C11H14BrNO2

Molecular Weight: 272.14 g/mol

* For research use only. Not for human or veterinary use.

(R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide - 960238-03-3

Specification

CAS No. 960238-03-3
Molecular Formula C11H14BrNO2
Molecular Weight 272.14 g/mol
IUPAC Name N-[1-(4-bromophenyl)ethyl]-2-methoxyacetamide
Standard InChI InChI=1S/C11H14BrNO2/c1-8(13-11(14)7-15-2)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14)
Standard InChI Key STCLAFYLRVQEJI-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)Br)NC(=O)COC
Canonical SMILES CC(C1=CC=C(C=C1)Br)NC(=O)COC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises a 4-bromophenyl group attached to an ethylamine backbone, which is further functionalized with a 2-methoxyacetamide moiety. The chiral center at the ethylamine carbon confers the (R)-configuration, critical for its stereoselective interactions in enzymatic systems .

Molecular Formula: C11H14BrNO2\text{C}_{11}\text{H}_{14}\text{BrNO}_{2}
Molecular Weight: 285.14 g/mol (calculated based on atomic composition).

Key Structural Features:

  • 4-Bromophenyl Group: Enhances electronic stability and participates in π-π interactions.

  • Ethylamine Linker: Facilitates hydrogen bonding and steric interactions.

  • Methoxyacetamide: Contributes to solubility in organic solvents and modulates reactivity .

Synthesis and Enantiomeric Resolution

Enzymatic Kinetic Resolution

The synthesis of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide is achieved via a CALB (Candida antarctica Lipase B)-catalyzed kinetic resolution. This method employs ethyl 2-methoxyacetate as the acyl donor in hexane at 60°C, yielding 99% enantiomeric excess (ee) for both the (R)-amine and (S)-amide products .

Reaction Conditions:

ParameterValue
CatalystCALB (Novozyme 435)
SolventHexane
Temperature60°C
Reaction Time20 hours
Enantiomeric Excess>99% (R)-amine, >99% (S)-amide

The high E-value (>200) underscores the enzyme’s specificity for the (S)-enantiomer during acylation, leaving the (R)-amine unreacted .

Hydrolysis Challenges

Hydrolysis of the amide intermediate to recover the (R)-amine required optimized conditions. CALB-mediated hydrolysis at 60°C for 48 hours achieved full conversion, enabling isolation of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide in 77% yield .

Physicochemical Characteristics

Spectroscopic Data

While explicit spectral data for this compound is limited in the literature, analogous bromophenyl acetamides exhibit predictable NMR and IR profiles:

  • 1^1H NMR: Aromatic protons (δ 7.2–7.6 ppm), methoxy singlet (δ 3.3–3.5 ppm), and acetamide NH (δ 6.5–7.0 ppm) .

  • 13^{13}C NMR: Carbonyl resonance (δ 165–170 ppm), bromophenyl carbons (δ 120–135 ppm) .

  • IR: Stretching vibrations for amide C=O (~1650 cm1^{-1}) and methoxy C-O (~1100 cm1^{-1}) .

Solubility and Stability

The compound demonstrates moderate solubility in polar aprotic solvents (e.g., DCM, THF) and limited aqueous solubility. Stability studies indicate degradation under prolonged exposure to light or elevated temperatures .

Applications in Asymmetric Synthesis

Chiral Building Blocks

(R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide serves as a precursor to enantiopure amines, which are pivotal in synthesizing β-adrenergic receptor agonists and antiviral agents . Its rigid structure aids in controlling stereochemistry during subsequent reactions.

Biocatalytic Utility

CALB’s ability to discriminate between enantiomers during acylation and hydrolysis makes this compound a model substrate for studying enzyme-substrate interactions. The reaction’s scalability and efficiency highlight its industrial potential .

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